molecular formula C23H24N2O5S B11130633 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(furan-2-ylmethyl)acetamide

2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11130633
M. Wt: 440.5 g/mol
InChI Key: KZRFBLHKKQLRKX-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is a complex organic compound that features a furan ring, a tetrahydroquinoline sulfonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable methylating agent under controlled conditions to form the furan-2-ylmethyl intermediate.

    Synthesis of the Tetrahydroquinoline Sulfonyl Derivative: This involves the sulfonylation of 1,2,3,4-tetrahydroquinoline using a sulfonyl chloride in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the tetrahydroquinoline sulfonyl derivative and 2-methyl-4-phenoxyacetic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties can be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The furan ring and the sulfonyl group can interact with various enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid derivatives
  • Tetrahydroquinoline sulfonyl derivatives
  • Phenoxyacetamide derivatives

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H24N2O5S/c1-17-14-20(31(27,28)25-12-4-7-18-6-2-3-9-21(18)25)10-11-22(17)30-16-23(26)24-15-19-8-5-13-29-19/h2-3,5-6,8-11,13-14H,4,7,12,15-16H2,1H3,(H,24,26)

InChI Key

KZRFBLHKKQLRKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NCC4=CC=CO4

Origin of Product

United States

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